

"physical and chemical properties of Methyl 2-chloro-2-cyclopropylideneacetate"

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | Methyl 2-chloro-2-cyclopropylideneacetate |
| Cat. No.: | B1216323 |

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An In-depth Technical Guide to Methyl 2-chloro-2-cyclopropylideneacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-chloro-2-cyclopropylideneacetate**, a key intermediate in various synthetic applications. This document details its fundamental characteristics, synthesis, and reactivity profile, presenting data in a clear and accessible format for laboratory and research use.

Core Physical and Chemical Properties

Methyl 2-chloro-2-cyclopropylideneacetate is a halogenated ester featuring a unique cyclopropylidene moiety. Its chemical structure and properties are summarized below.

| Property | Value | Source |
|------------------------------|---|--|
| Chemical Name | Methyl 2-chloro-2-cyclopropylideneacetate | [1] [2] |
| CAS Number | 82979-45-1 | [1] [2] |
| Molecular Formula | C ₆ H ₇ ClO ₂ | [1] [2] |
| Molecular Weight | 146.57 g/mol | [1] [2] |
| Boiling Point | 95-97 °C at 10 mmHg | Inferred from synthetic protocols |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Expected to be soluble in common organic solvents such as ethers, methylene chloride, and alcohols. Limited solubility in water is anticipated. | Inferred from structural analogues and synthetic workup procedures [3] [4] [5] |
| Calculated XLogP3 | 1.3 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |

Synthesis and Experimental Protocol

The synthesis of **Methyl 2-chloro-2-cyclopropylideneacetate** can be achieved through a two-step process starting from 1-chloro-1-(trichloroethylidene)cyclopropane. The experimental protocol outlined below is based on established synthetic transformations.

Experimental Workflow



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Caption: Synthetic pathway for **Methyl 2-chloro-2-cyclopropylideneacetate**.

Step 1: Synthesis of Trimethyl 2-chloro-2-cyclopropylidenorthooacetate

- Reaction Setup: In a 1-liter, two-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 40.0 g (0.19 mol) of 1-chloro-1-(trichloroethenyl)cyclopropane, 120 g of potassium hydroxide, and 300 mL of methanol.
- Reaction Execution: Heat the mixture in an oil bath at 85°C with stirring for 16-18 hours.
- Workup: After cooling to room temperature, dilute the solution with 1 liter of ice water. Transfer the mixture to a 3-liter separatory funnel and extract with three 200-mL portions of diethyl ether.
- Purification: Wash the combined ether extracts with three 150-mL portions of saturated brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by distillation at atmospheric pressure. The residue is then distilled under reduced pressure (water aspirator) through a short-path column to yield 14.5–15.4 g (39–41%) of trimethyl 2-chloro-2-cyclopropylidenorthooacetate as a clear liquid (boiling point: 103–105°C at 20 mmHg).

Step 2: Synthesis of Methyl 2-chloro-2-cyclopropylideneacetate

- Reaction Setup: In a 250-mL, one-necked, round-bottomed flask, combine 60 mL of methylene chloride, 3.5 g of a strongly acidic ion-exchange resin, and 11.0 g (0.057 mol) of trimethyl 2-chloro-2-cyclopropylidenorthooacetate.
- Reaction Execution: Stir the mixture at room temperature for 12 hours.
- Workup: Remove the ion-exchange resin by filtration and wash it with three 10-mL portions of methylene chloride.
- Purification: Dry the combined organic solutions over anhydrous magnesium sulfate, filter, and remove the solvent by distillation at atmospheric pressure. The residue is then distilled

under reduced pressure through a short-path column to afford 6.2–6.7 g (74–80%) of the final product, **Methyl 2-chloro-2-cyclopropylideneacetate** (boiling point: 95–97°C at 10 mmHg).

Spectral Data (Predicted)

While experimental spectra are not publicly available, predicted spectral characteristics can be inferred from the structure and data for analogous compounds.

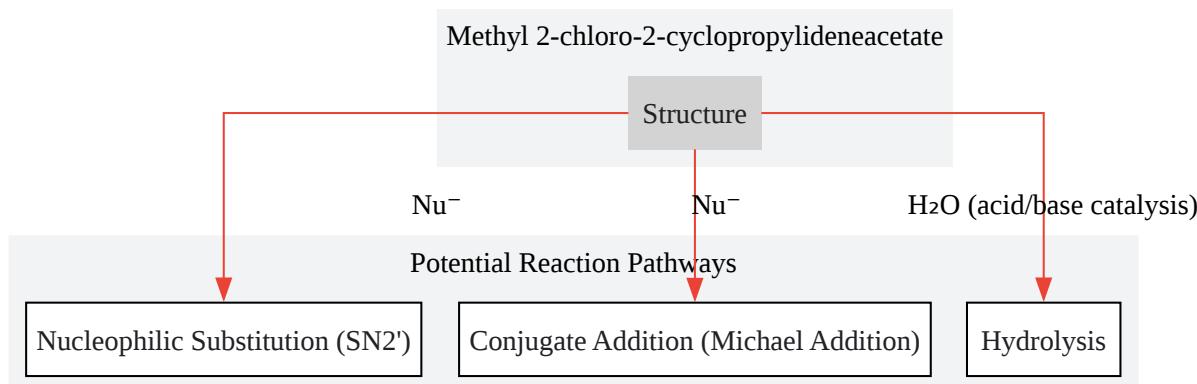
| Spectroscopy | Predicted Features |
|---------------------|--|
| ¹ H NMR | Signals corresponding to the cyclopropyl protons (likely in the 1.0-2.0 ppm region) and the methyl ester protons (around 3.7 ppm). |
| ¹³ C NMR | Resonances for the methyl ester carbon (~52 ppm), cyclopropyl carbons, the olefinic carbons of the cyclopropylidene group, and the carbonyl carbon of the ester (~160-170 ppm). The carbon bearing the chlorine atom would be shifted downfield. |
| IR Spectroscopy | A strong absorption band around 1720-1740 cm ⁻¹ corresponding to the C=O stretching of the ester. C-Cl stretching vibrations are expected in the 600-800 cm ⁻¹ region. |

Chemical Properties and Reactivity

General Reactivity

Methyl 2-chloro-2-cyclopropylideneacetate is an α -halo- α,β -unsaturated ester. This class of compounds is known for its susceptibility to nucleophilic attack at multiple sites. The presence of the electron-withdrawing ester group and the halogen atom activates the double bond for conjugate addition, while the carbon bearing the chlorine is a site for direct nucleophilic substitution.

Reactivity Profile



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Caption: Potential reactivity pathways for **Methyl 2-chloro-2-cyclopropylideneacetate**.

- Nucleophilic Substitution: The compound is expected to undergo nucleophilic substitution at the carbon bearing the chlorine atom.^[6] Given the steric hindrance of the cyclopropylidene group, an $\text{SN2}'$ mechanism might also be possible.
- Hydrolysis: Under acidic or basic conditions, the ester functionality is susceptible to hydrolysis, yielding the corresponding carboxylic acid.^[7]
- Stability: The compound should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent decomposition.^[8] Thermal decomposition at elevated temperatures may lead to the elimination of HCl .^[9]

Applications in Research and Development

Methyl 2-chloro-2-cyclopropylideneacetate serves as a versatile building block in organic synthesis. Its unique combination of functional groups allows for the introduction of the cyclopropylidene moiety into more complex molecules, which is of interest in the development of novel agrochemicals and pharmaceuticals. The strained ring system and the presence of a reactive handle make it a valuable precursor for creating diverse molecular architectures.

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